REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:38][C:39]#[N:40])[CH2:18][N:17]([CH:19]4[CH2:24][CH2:23][N:22]([C:25](=[O:37])[C:26]5[CH:31]=[CH:30][N:29]=[C:28]([C:32]([F:35])([F:34])[F:33])[C:27]=5[F:36])[CH2:21][CH2:20]4)[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1.[C:41]([OH:50])(=[O:49])[CH2:42][CH2:43][CH2:44][CH2:45][C:46]([OH:48])=[O:47].CCCCCCC>CC(C)=O>[C:41]([OH:50])(=[O:49])[CH2:42][CH2:43][CH2:44][CH2:45][C:46]([OH:48])=[O:47].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:38][C:39]#[N:40])[CH2:18][N:17]([CH:19]4[CH2:20][CH2:21][N:22]([C:25](=[O:37])[C:26]5[CH:31]=[CH:30][N:29]=[C:28]([C:32]([F:35])([F:33])[F:34])[C:27]=5[F:36])[CH2:23][CH2:24]4)[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
31.38 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at ambient temperature for an additional 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 0.5-L flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane (2×60 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. with nitrogen sweeping to constant weight
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 85.6% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |